Mureletecan

Catalog No.
S548632
CAS No.
M.F
Unknown
M. Wt
0.0
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mureletecan

Product Name

Mureletecan

IUPAC Name

Unknown

Molecular Formula

Unknown

Molecular Weight

0.0

Solubility

Soluble in DMSO, not in water

Synonyms

Mureletecan; PNU166148; PNU 166148; PNU-166148; MAGCPT; MAG CPT; MAG-CPT

Description

The exact mass of the compound Mureletecan is 0.0 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Molecular Architecture of Mureletecan

Mureletecan represents a sophisticated water-soluble polymeric prodrug consisting of camptothecin covalently linked to a polymeric backbone of methacryloylglycynamide [1] [2]. The compound is also designated by its research code PNU-166148 and represents a copolymer of N-(hydroxypropyl) methacrylamide, (20-O-(N-methacryloyl-glycyl-aminohexanoyl-glycyl)) camptothecin, and N-(2-hydroxypropyl) methacryloyl glycinamide [31]. This architectural design was specifically engineered to overcome the inherent solubility limitations of the parent compound camptothecin while maintaining its therapeutic activity [2].

The molecular architecture features camptothecin attached to the polymer backbone through its 20-hydroxyl position via a glycyl-aminohexanoyl-glycyl spacer linkage [11] [31]. The active camptothecin moiety is slowly released from mureletecan through hydrolysis of the ester linkage, which is both pH and enzyme dependent [2] [31]. The polymeric backbone methacryloylglycynamide provides the water-soluble framework that enables systemic administration of this otherwise poorly soluble topoisomerase I inhibitor [1] [13].

The monomer unit of mureletecan exhibits the molecular formula C34H37N5O8 with a molecular weight of 643.7 g/mol [6]. The complete polymeric structure achieves an average molecular weight of 18 kilodaltons with a polydispersity index of 1.4, indicating relatively uniform molecular weight distribution [13] [25]. The drug loading comprises 10% camptothecin by weight, with less than 0.01% free camptothecin present in the formulation [25].

The structural design incorporates a systematic approach to controlled drug release, where the glycyl-aminohexanoyl-glycyl spacer modulates the intratumor release of camptothecin [31]. This spacer system requires hydrolytic cleavage for drug liberation, potentially resulting in prolonged exposure of target tissues to sustained levels of the active therapeutic agent [31]. The polymer backbone provides enhanced circulation time compared to free camptothecin while facilitating preferential accumulation in tumor tissues through enhanced permeability and retention effects [13].

Table 1: Key Physicochemical Properties of Mureletecan

PropertyValueReference
Molecular FormulaC34H37N5O8 (monomer unit) [6]
Molecular Weight643.7 g/mol (monomer unit) [6]
Average Molecular Weight (Polymer)18 kDa [13] [25]
Polydispersity Index (Mw/Mn)1.4 [25]
CAS Registry Number246527-99-1 (polymer), 222974-56-3 (monomer) [1] [6]
InChI KeyPADXFHBBNBUCNR-UMSFTDKQSA-N (monomer) [6]
Drug Loading (wt%)10% camptothecin by weight [13] [25]
Free CPT Content<0.01 wt% [25]
Water SolubilityWater-soluble (>2 mg/mL) [2] [17]
DMSO SolubilitySoluble in DMSO
Half-life (T1/2)>6 days (both MAG-CPT and released CPT) [13] [25]
Storage ConditionsDry, dark, 0-4°C (short term), -20°C (long term)

Spectroscopic Characterization Techniques

The spectroscopic characterization of mureletecan employs multiple analytical techniques to confirm structural integrity and monitor drug release kinetics [17] [38]. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural verification, with proton nuclear magnetic resonance providing detailed information about the polymer backbone and attached camptothecin moieties [17] [19]. The characteristic peaks in nuclear magnetic resonance spectra confirm the successful conjugation of camptothecin to the polymeric carrier through the glycyl-aminohexanoyl-glycyl spacer system [17].

Infrared spectroscopy analysis provides complementary structural information, particularly regarding the ester linkages that facilitate controlled drug release [38]. The infrared spectral data confirm the presence of carbonyl stretching frequencies characteristic of the ester bonds connecting camptothecin to the polymer backbone [38]. These spectroscopic signatures are essential for quality control and batch-to-batch consistency verification [38].

High-performance liquid chromatography coupled with mass spectrometry represents a critical analytical approach for quantifying both bound and released camptothecin [35]. The mass spectrometric detection enables precise determination of drug loading efficiency and release kinetics under various conditions [35]. Reverse-phase high-performance liquid chromatography with fluorescence detection provides sensitive quantitation of camptothecin, utilizing excitation wavelengths of 370 nanometers and emission wavelengths of 440 nanometers [32].

Advanced spectroscopic techniques include size exclusion chromatography for molecular weight determination and polydispersity assessment [38]. Dynamic light scattering measurements complement these analyses by providing information about particle size distribution and aggregation behavior in aqueous solutions [22]. Near-infrared spectroscopy has emerged as a valuable tool for real-time monitoring of polymer-drug interactions and release mechanisms [39].

Electrospray ionization mass spectrometry enables detailed characterization of the polymer structure and drug conjugation efficiency [36]. The technique provides molecular weight confirmation and fragmentation patterns that verify the integrity of the spacer linkage system [36]. Tandem mass spectrometry approaches offer enhanced specificity for identifying drug release products and potential degradation pathways [36].

Table 2: Pharmacokinetic Parameters of Mureletecan

ParameterValueRouteReference
Cmax (68 mg/m²)56 μg/mLIntravenous [2]
Cmax (130 mg/m²)94 μg/mLIntravenous [2]
AUC (68 mg/m²)8661 μg·h/mLIntravenous [2]
AUC (130 mg/m²)4712 μg·h/mLIntravenous [2]
AUC (200 mg/m²)9305.3 μg·h/mLIntravenous [2]
AUC (240 mg/m²)10667.5 μg·h/mLIntravenous [2]
T1/2 (68 mg/m²)7.9 daysIntravenous [2]
T1/2 (200 mg/m²)237 hoursIntravenous [2]
T1/2 (240 mg/m²)155 hoursIntravenous [2]

Computational Modeling of Polymer-Drug Interactions

Computational modeling approaches provide essential insights into the molecular interactions governing mureletecan stability and drug release mechanisms [22] [23] [24]. Molecular dynamics simulations enable detailed investigation of polymer-drug interactions at the atomic level, revealing the conformational flexibility of the polymeric backbone and its influence on drug release kinetics [22] [24]. These simulations employ coarse-grained modeling techniques to study the self-assembly behavior of the polymeric conjugate in aqueous environments [22] [23].

Dissipative particle dynamics simulations have been successfully applied to investigate drug loading and release mechanisms in similar camptothecin-polymer systems [23]. These mesoscale modeling approaches provide valuable information about the aggregation behavior of polymer chains and the distribution of drug molecules within the polymeric matrix [23]. The computational results demonstrate that drug-polymer interactions are governed by both hydrophobic interactions and hydrogen bonding networks [23] [24].

Molecular mechanics calculations utilizing density functional theory provide detailed information about the electronic structure of the polymer-drug conjugate [24]. These quantum mechanical approaches enable prediction of bond dissociation energies for the ester linkages connecting camptothecin to the polymer backbone [24]. The computational results support experimental observations regarding the pH-dependent hydrolysis of these linkages [24].

Coarse-grained molecular dynamics simulations using the MARTINI force field enable investigation of large-scale polymer behavior and drug release kinetics over extended time scales [22]. These simulations reveal that drug molecules preferentially reside at the interface between hydrophobic and hydrophilic regions of the polymer structure [22]. The heterogeneous distribution of drug molecules within the polymer matrix influences both release kinetics and therapeutic efficacy [22].

Monte Carlo simulations provide complementary information about the thermodynamic stability of polymer-drug complexes under various environmental conditions [20]. These computational approaches enable prediction of optimal formulation parameters and storage conditions for maintaining drug stability [20]. The modeling results demonstrate that polymer molecular weight and polydispersity significantly influence drug release profiles [22] [24].

Mureletecan represents a sophisticated approach to camptothecin delivery through polymer conjugation technology, specifically utilizing a methacryloylglycynamide backbone [1] [2] [3]. The development of effective polymer conjugation strategies for camptothecin prodrugs requires careful consideration of multiple factors including conjugation chemistry, linker stability, drug loading capacity, and release mechanisms.

Direct Esterification Approaches

The primary conjugation strategy employed in mureletecan involves direct esterification at the C20 hydroxyl position of camptothecin [1] [2]. This approach utilizes the tertiary hydroxyl group present in the camptothecin structure to form a covalent ester linkage with the polymeric backbone. Research has demonstrated that ester formation at this position effectively stabilizes the lactone ring, which is crucial for maintaining camptothecin's biological activity [3] [4]. The esterification process typically achieves drug loading levels ranging from 10 to 50 percent by weight, with mureletecan specifically containing approximately 10 percent camptothecin by weight [1].

Advanced Conjugation Methodologies

Click chemistry approaches have emerged as highly effective alternatives for polymer-drug conjugation [5] [6]. These bioorthogonal reactions, particularly copper-catalyzed azide-alkyne cycloaddition, offer excellent selectivity and high yields under mild reaction conditions [5]. The triazole linkages formed through click chemistry demonstrate exceptional stability under physiological conditions while maintaining the ability for controlled drug release through specific triggering mechanisms [6].

Ring-opening polymerization techniques have shown particular promise for creating biodegradable polymer-drug conjugates [7] [8]. This methodology enables precise control over polymer molecular weight and drug loading while providing predictable degradation patterns. Studies have demonstrated that polylactide-camptothecin conjugates prepared through ring-opening polymerization can achieve drug loadings of 15 to 30 percent by weight with controlled release properties dependent on polymer microstructure [8].

Linker Design and Optimization

The selection and design of appropriate linkers represents a critical aspect of polymer conjugation strategy development [9] [10]. Linker systems must balance multiple requirements including aqueous solubility, plasma stability, and controlled drug release at target sites [10]. Hydrophilic linkers incorporating polyethylene glycol chains have demonstrated superior performance in reducing non-specific tissue uptake and minimizing off-target toxicity [10].

Contemporary research has explored various linker architectures including acid-labile, reduction-sensitive, and enzymatically cleavable systems [9] [10]. Acid-labile linkers such as hydrazones show selective cleavage under acidic conditions found in cellular lysosomes, with plasma half-lives of 183 hours at physiological pH compared to 4.4 hours at pH 5 [9]. Reduction-sensitive disulfide linkers take advantage of the elevated glutathione concentrations present in tumor cells, enabling selective drug release in the target environment [9] [11].

Polymer Backbone Considerations

The choice of polymer backbone significantly influences the performance characteristics of the resulting conjugate [7] [6]. Methacryloylglycynamide polymers, as utilized in mureletecan, offer excellent biocompatibility and controlled degradation properties [1] [2]. The average molecular weight of approximately 18 kilodaltons provides optimal pharmacokinetic properties while maintaining sufficient circulation time for enhanced tumor accumulation [1] [2].

Alternative polymer architectures including star-shaped and branched structures have demonstrated advantages in drug loading capacity and release control [11]. Multi-arm polymer systems enable the incorporation of both targeting ligands and therapeutic agents within a single construct, providing enhanced specificity and therapeutic efficacy [11].

Conjugation MethodLinker TypeDrug Loading (% w/w)Stability (pH 7.4)Release Mechanism
Direct EsterificationEster bond at C20-OH10-50HighHydrolysis
Click ChemistryTriazole linkage5-20Very HighReduction/Enzymatic
Ring-Opening PolymerizationLactide-based polymer15-30ModerateBiodegradation
RAFT PolymerizationControlled polymer chain8-25HighControlled hydrolysis
Michael AdditionThiol-ene addition20-40ModerateReduction-sensitive
Enzymatic CouplingAmide/peptide bond30-50HighEnzymatic cleavage

Process Optimization for Scalable Synthesis

The development of scalable synthesis processes for mureletecan and related polymer-drug conjugates requires systematic optimization of multiple process parameters to ensure consistent product quality, reproducible manufacturing outcomes, and regulatory compliance [12] [13] [14]. Process optimization strategies must address both chemical synthesis parameters and physical processing conditions to achieve robust manufacturing performance at commercial scale.

Temperature Control Systems

Temperature regulation represents one of the most critical parameters in polymer synthesis processes [15] [16]. Research has demonstrated that temperature plays a crucial role in controlling polymerization rates, molecular weight distributions, and final product properties [15]. For polymer-drug conjugate synthesis, optimal temperature ranges typically fall between 40 to 60 degrees Celsius, providing sufficient activation energy for desired reactions while preventing thermal degradation of sensitive drug molecules [7] [5].

Temperature control systems must maintain precision within ±0.1 degrees Celsius to ensure reproducible outcomes [16]. Exothermic polymerization reactions require particular attention to heat removal strategies, with cooling systems designed to manage reaction heat generation effectively [16]. Advanced temperature control systems incorporate predictive algorithms and real-time monitoring to anticipate and compensate for thermal variations during large-scale production [15].

Reaction Environment Optimization

pH control emerges as another fundamental parameter requiring careful optimization [13] [17]. For mureletecan synthesis, optimal pH ranges between 7.0 to 8.5 provide suitable conditions for ester formation while maintaining polymer backbone stability [17]. pH monitoring systems with accuracy of ±0.01 pH units enable precise control over reaction conditions throughout the synthesis process [13].

Solvent system selection significantly impacts both reaction efficiency and product quality [7] [5]. Tetrahydrofuran and dimethylformamide mixtures have demonstrated superior performance for polymer-drug conjugation reactions, providing appropriate solubility characteristics for both starting materials and final products [7]. Solvent purity and water content must be carefully controlled to prevent unwanted side reactions and ensure consistent product quality [5].

Catalyst and Initiator Systems

Catalyst concentration optimization requires balancing reaction rate with selectivity and product purity [7] [15]. Typical catalyst loadings range from 0.1 to 1.0 mole percent, with higher concentrations accelerating reactions but potentially introducing impurities or side products [7]. Advanced catalyst systems utilizing zinc or magnesium complexes have demonstrated superior control over polymer molecular weight and distribution [7].

Initiator systems for controlled polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer polymerization require precise stoichiometric control [6] [18]. Chain transfer agents must be selected based on desired molecular weight targets and polymer architecture requirements [18]. The timing of initiator addition and reaction conditions significantly influence final polymer characteristics [6].

Mixing and Mass Transfer Considerations

Adequate mixing represents a critical aspect of scalable synthesis, ensuring homogeneous reaction conditions and consistent product quality [19] [20]. High shear mixing systems operating at 1000 to 5000 revolutions per minute provide effective dispersion of reactants while avoiding excessive mechanical stress that could degrade polymer chains [19]. Mixing patterns must be optimized to achieve uniform temperature and concentration profiles throughout the reaction vessel [20].

Mass transfer limitations become increasingly important at larger scales, requiring careful attention to reactor design and operating conditions [20]. Impeller design, baffle configuration, and vessel geometry all contribute to effective mass transfer performance [19]. Heat transfer coefficients must be maintained at levels sufficient to remove reaction heat while preventing localized overheating [15].

Molecular Weight Control

Molecular weight control represents a fundamental requirement for polymer-drug conjugates, directly influencing pharmacokinetic properties and biological performance [7] [8]. Target molecular weights for optimal therapeutic performance typically range from 18 to 50 kilodaltons [1] [7]. Size exclusion chromatography provides primary analytical support for molecular weight determination and distribution assessment [7] [8].

Living polymerization techniques enable precise molecular weight control through stoichiometric management of monomer-to-initiator ratios [7] [8]. Reaction monitoring through real-time spectroscopic methods allows for process adjustments to maintain desired molecular weight targets [5]. End-group analysis provides additional confirmation of polymer structure and molecular weight consistency [7].

Process ParameterOptimal RangeCritical Quality AttributeMonitoring Method
Temperature40-60°CPolymer stabilityTemperature probe
pH7.0-8.5Drug conjugation efficiencypH electrode
Reaction Time4-12 hoursComplete conversionHPLC analysis
Monomer Ratio1:1 to 1:3Drug loading capacityNMR spectroscopy
Catalyst Concentration0.1-1.0 mol%Reaction rate controlGC-MS analysis
Solvent SystemTHF/DMF mixtureSolubility/PurityIR spectroscopy
Stirring Rate200-500 rpmHomogeneous mixingRheometer
Molecular Weight18-50 kDaControlled release profileSEC analysis

Quality Control in Pharmaceutical Production

Quality control systems for mureletecan and polymer-drug conjugate manufacturing must encompass comprehensive testing protocols, analytical method validation, and continuous monitoring procedures to ensure consistent product quality and regulatory compliance [21] [22] [23]. The complex nature of polymer-drug conjugates requires specialized analytical approaches that address both small molecule drug content and polymer characteristics [24] [25].

Identity and Purity Testing

Identity confirmation represents the foundation of quality control testing for polymer-drug conjugates [23] [26]. High-performance liquid chromatography coupled with ultraviolet detection provides primary identity confirmation through retention time matching and spectral comparison [26]. Nuclear magnetic resonance spectroscopy offers structural confirmation of both polymer backbone and drug conjugation sites [7] [5]. Infrared spectroscopy serves as a complementary technique for functional group identification and structural verification [26].

Purity analysis requires evaluation of both drug-related impurities and polymer-related contaminants [23] [26]. Size exclusion chromatography enables assessment of polymer molecular weight distribution and identification of high molecular weight aggregates or low molecular weight fragments [24]. Liquid chromatography-mass spectrometry systems provide sensitive detection and quantification of drug-related impurities and degradation products [26].

Acceptance criteria for identity testing typically require greater than 95 percent identity match against reference standards [23]. Purity specifications generally demand greater than 95 percent purity for the drug-polymer conjugate, with individual impurities limited to less than 1 percent [23] [26].

Potency and Release Testing

Potency assessment for polymer-drug conjugates requires evaluation of both total drug content and biological activity [4] [27]. Cell viability assays using relevant cancer cell lines provide direct measurement of cytotoxic potency compared to free drug controls [4] [27]. Quantitative drug content determination through validated analytical methods establishes the relationship between chemical content and biological activity [26].

In vitro release testing represents a critical quality attribute for controlled-release polymer-drug conjugates [24] [28]. Release testing protocols must simulate physiological conditions while providing discriminatory power to detect formulation differences [24]. Typical acceptance criteria require 80 to 120 percent drug release within 24 hours under specified test conditions [23].

Stability testing programs evaluate product degradation under accelerated and real-time storage conditions [23] [29]. International Council for Harmonisation guidelines provide framework requirements for stability study design and acceptance criteria [29]. Degradation products must be identified and quantified to ensure safety and efficacy maintenance throughout shelf life [23].

Physical Characterization Methods

Physical characterization of polymer-drug conjugates requires specialized techniques to assess particle size distribution, morphology, and aggregation behavior [24] [30]. Dynamic light scattering provides rapid assessment of hydrodynamic diameter and polydispersity index for polymer solutions [24]. Transmission electron microscopy and scanning electron microscopy offer high-resolution morphological analysis [30].

Size specifications for polymer-drug conjugates typically target 50 to 200 nanometer diameter ranges to optimize biodistribution and tumor penetration characteristics [24] [30]. Aggregation studies evaluate solution stability under various storage and handling conditions [24]. Zeta potential measurements assess surface charge characteristics that influence biological interactions [30].

Analytical Method Validation

Analytical method validation follows International Council for Harmonisation Q2(R1) guidelines for accuracy, precision, specificity, linearity, range, and robustness [23] [29]. Method development must address the unique challenges associated with polymer-drug conjugate analysis, including potential interference between polymer and drug analytical signals [24].

Specificity testing demonstrates analytical method capability to distinguish the analyte from impurities, degradation products, and matrix components [23]. Linearity assessment establishes proportional response across the analytical range of interest [29]. Precision evaluation includes both repeatability and intermediate precision studies [23].

System suitability testing ensures consistent analytical performance throughout routine use [26]. Critical system suitability parameters include retention time reproducibility, peak resolution, and signal-to-noise ratios [26]. Method robustness studies evaluate analytical performance under deliberately varied conditions [29].

Regulatory Compliance Framework

Good Manufacturing Practice compliance requires comprehensive documentation of all quality control activities and results [21] [31]. Quality control laboratory operations must follow established standard operating procedures with appropriate training and qualification of personnel [31] [32]. Equipment qualification and calibration programs ensure reliable analytical results [31] [33].

Change control procedures manage modifications to analytical methods, specifications, or testing procedures [33]. Deviation investigation and corrective action systems address quality control failures and prevent recurrence [21]. Annual product quality reviews evaluate quality control data trends and identify improvement opportunities [21].

Test CategoryAnalytical MethodAcceptance CriteriaTesting FrequencyRegulatory Requirement
Identity TestingHPLC, NMR, IR≥95% identity matchEach batchICH Q2(R1)
Purity AnalysisSEC, HPLC-UV≥95% purityEach batchICH Q2(R1)
Potency AssessmentCell viability assays90-110% of label claimEach batchICH Q6A
Stability TestingAccelerated stability<5% degradation/monthQuarterlyICH Q1A(R2)
Impurity ProfilingLC-MS/MS<1% individual impurityEach batchICH Q3A(R2)
Physical CharacterizationDLS, TEM, SEMSize: 50-200 nmEach batchFDA Guidance
Release TestingIn vitro release80-120% in 24hEach batchUSP <711>
BiocompatibilityCytotoxicity assays<20% cytotoxicityNew formulationsISO 10993

Manufacturing equipment specifications must support the stringent requirements of pharmaceutical production while maintaining flexibility for process optimization and scale-up operations [19] [34] [35]. Equipment validation programs ensure consistent performance and regulatory compliance throughout the product lifecycle [33] [36].

Equipment TypeCapacity/SpecificationMaterial of ConstructionValidation RequirementMaintenance Schedule
Reactor Vessel50-1000L316L Stainless SteelIQ/OQ/PQMonthly inspection
High Shear Mixer1000-5000 rpm316L Stainless SteelIQ/OQ/PQWeekly cleaning
Filtration System0.22 μm membranePTFE/PES membraneIQ/OQ/PQDaily integrity test
Spray Dryer1-10 kg/h316L Stainless SteelIQ/OQ/PQWeekly maintenance
Analytical Balance0.1 mg precisionAluminum/Stainless SteelCalibrationAnnual calibration
HPLC SystemUV-Vis detectionPEEK/Stainless SteelIQ/OQ/PQQuarterly service
Temperature Controller±0.1°C accuracyStainless SteelCalibrationMonthly calibration
pH Monitoring System±0.01 pH unitsGlass/PTFECalibrationMonthly calibration

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

0.0

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023
1: Duncan R, Vicent MJ. Do HPMA copolymer conjugates have a future as clinically  useful nanomedicines? A critical overview of current status and future opportunities. Adv Drug Deliv Rev. 2010 Feb 17;62(2):272-82. doi: 10.1016/j.addr.2009.12.005. Epub 2009 Dec 11. Review. PubMed PMID: 20005271.
2: Duncan R. Development of HPMA copolymer-anticancer conjugates: clinical experience and lessons learnt. Adv Drug Deliv Rev. 2009 Nov 12;61(13):1131-48. doi: 10.1016/j.addr.2009.05.007. Epub 2009 Aug 20. Review. PubMed PMID: 19699249.
3: Bissett D, Cassidy J, de Bono JS, Muirhead F, Main M, Robson L, Fraier D, Magnè ML, Pellizzoni C, Porro MG, Spinelli R, Speed W, Twelves C. Phase I and pharmacokinetic (PK) study of MAG-CPT (PNU 166148): a polymeric derivative of camptothecin (CPT). Br J Cancer. 2004 Jul 5;91(1):50-5. PubMed PMID: 15187995; PubMed Central PMCID: PMC2364737.

Explore Compound Types